molecular formula C19H21N5O2S2 B2644478 (Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 327090-91-5

(Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No. B2644478
CAS RN: 327090-91-5
M. Wt: 415.53
InChI Key: JPTKNOAJIDGHCH-QOCHGBHMSA-N
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Description

(Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, which demonstrated promising properties as Type II photosensitizers for photodynamic therapy (PDT) in cancer treatment. The compound showed high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making it a potential candidate for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Antimicrobial Activity

Research into new Schiff bases of sulfa drugs revealed their effects on enzyme activities, indicating potential for enzyme inhibition applications. Specifically, the synthesized compounds showed inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase activities, suggesting their utility in related therapeutic areas (Alyar et al., 2019).

Antitumor and Antiviral Activities

A study on 1,4-disubstituted-1,2,3-triazolethymine derivatives evaluated their in vitro cytotoxic activities against the human cancer cell line MDA-MB 231. Some derivatives displayed significant cytotoxic activity, suggesting potential for anticancer drug development. Additionally, these compounds were evaluated for antiviral activity against HIV-1 and HIV-2, with several derivatives showing potent activity against HIV-1 replication (Almashal et al., 2020).

Synthesis of Novel Compounds

Another study focused on the synthesis of novel compounds using 4-toluenesulfonamide as a building block. This research led to the creation of new triazepines, pyrimidines, and azoles, showcasing the versatility of benzenesulfonamide derivatives in synthesizing a wide range of chemical entities with potential biological activities (Khodairy, Ali, & El-wassimy, 2016).

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-5-10-24-15(4)12-27-19(24)22-16-6-8-17(9-7-16)28(25,26)23-18-20-13(2)11-14(3)21-18/h5-9,11-12H,1,10H2,2-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTKNOAJIDGHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C3N(C(=CS3)C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3-allyl-4-methylthiazol-2(3H)-ylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

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